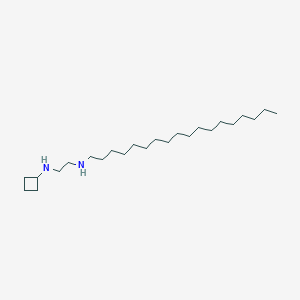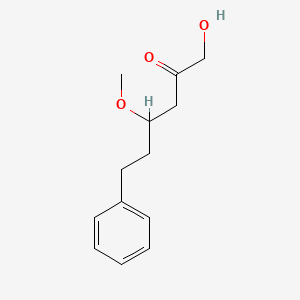
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a hexanone backbone with additional hydroxy, methoxy, and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-hexanone with appropriate reagents to introduce the hydroxy, methoxy, and phenyl groups. For example, the hydroxy group can be introduced via a hydroxylation reaction, while the methoxy group can be added through a methylation reaction using methanol and a suitable catalyst. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- typically involves large-scale chemical processes that optimize yield and purity. These processes often use continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexanone: A simpler ketone without the hydroxy, methoxy, and phenyl substituents.
1-Hydroxy-2-hexanone: Contains a hydroxy group but lacks the methoxy and phenyl groups.
4-Methoxy-2-hexanone: Contains a methoxy group but lacks the hydroxy and phenyl groups.
6-Phenyl-2-hexanone: Contains a phenyl group but lacks the hydroxy and methoxy groups.
Uniqueness
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is unique due to the combination of hydroxy, methoxy, and phenyl groups on the hexanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
917575-01-0 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-hydroxy-4-methoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-16-13(9-12(15)10-14)8-7-11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3 |
Clave InChI |
DYHDUJARQAKRLS-UHFFFAOYSA-N |
SMILES canónico |
COC(CCC1=CC=CC=C1)CC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
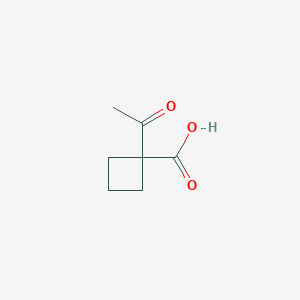
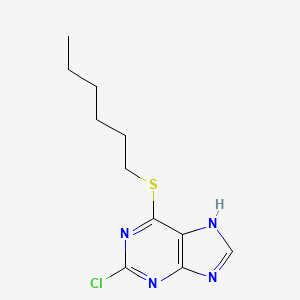
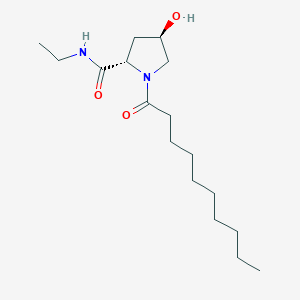
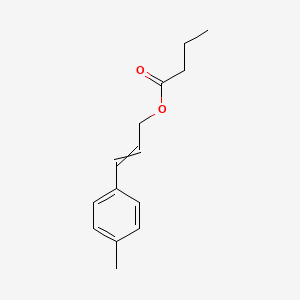
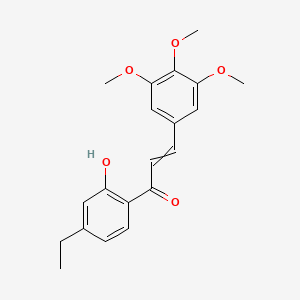

![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)

![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)

